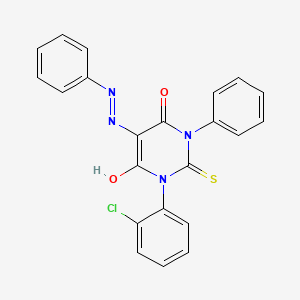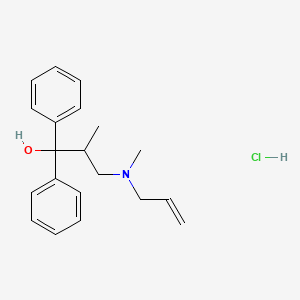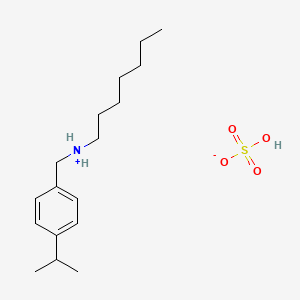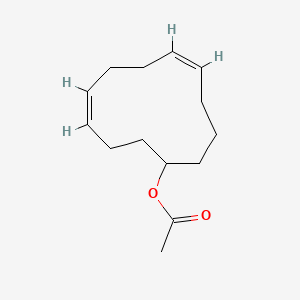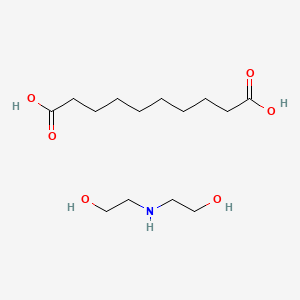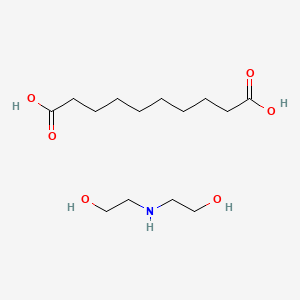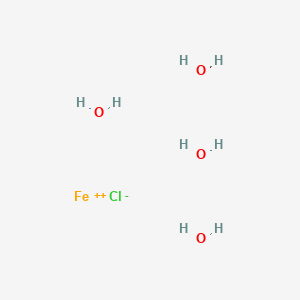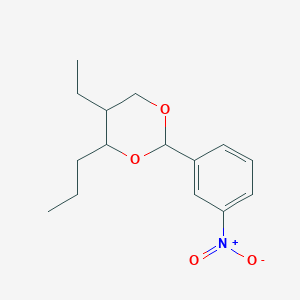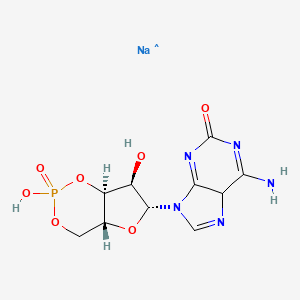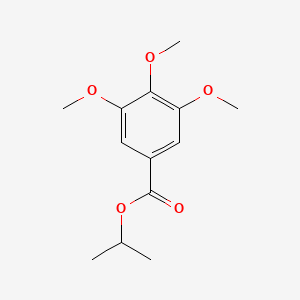
1-Methylethyl 3,4,5-trimethoxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methylethyl 3,4,5-trimethoxybenzoate is an organic compound with the molecular formula C13H18O5. It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are replaced by methoxy groups at the 3, 4, and 5 positions, and the carboxyl group is esterified with 1-methylethyl (isopropyl) alcohol. This compound is known for its various applications in scientific research and industry due to its unique chemical properties.
Preparation Methods
1-Methylethyl 3,4,5-trimethoxybenzoate can be synthesized through several methods. One common synthetic route involves the esterification of 3,4,5-trimethoxybenzoic acid with isopropyl alcohol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester. The product is then purified by recrystallization or distillation .
Industrial production methods often involve similar esterification reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the reaction conditions, such as temperature and pressure, are optimized to maximize the production rate and minimize by-products .
Chemical Reactions Analysis
1-Methylethyl 3,4,5-trimethoxybenzoate undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions. For example, treatment with hydrobromic acid (HBr) can replace the methoxy groups with bromine atoms.
Scientific Research Applications
1-Methylethyl 3,4,5-trimethoxybenzoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its unique structure makes it a valuable building block for designing new molecules with desired properties.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties. It is used in assays to evaluate its effects on different biological targets.
Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its derivatives are investigated for their ability to modulate biological pathways involved in diseases such as cancer and neurodegenerative disorders.
Industry: It is used in the production of specialty chemicals, including fragrances and flavoring agents.
Mechanism of Action
The mechanism of action of 1-Methylethyl 3,4,5-trimethoxybenzoate is primarily related to its ability to interact with biological molecules. The methoxy groups and ester functionality allow it to form hydrogen bonds and hydrophobic interactions with proteins and enzymes. These interactions can modulate the activity of target proteins, leading to changes in cellular processes. For example, its antioxidant properties are attributed to its ability to scavenge free radicals and protect cells from oxidative damage .
Comparison with Similar Compounds
1-Methylethyl 3,4,5-trimethoxybenzoate is similar to other methoxybenzoate derivatives, such as methyl 3,4,5-trimethoxybenzoate and ethyl 3,4,5-trimethoxybenzoate. its unique isopropyl ester group distinguishes it from these compounds, providing different physical and chemical properties. For instance, the isopropyl group can influence the compound’s solubility, reactivity, and biological activity. This uniqueness makes it a valuable compound for specific applications where other derivatives may not be suitable .
Similar Compounds
- Methyl 3,4,5-trimethoxybenzoate
- Ethyl 3,4,5-trimethoxybenzoate
- Propyl 3,4,5-trimethoxybenzoate
Properties
CAS No. |
6510-89-0 |
|---|---|
Molecular Formula |
C13H18O5 |
Molecular Weight |
254.28 g/mol |
IUPAC Name |
propan-2-yl 3,4,5-trimethoxybenzoate |
InChI |
InChI=1S/C13H18O5/c1-8(2)18-13(14)9-6-10(15-3)12(17-5)11(7-9)16-4/h6-8H,1-5H3 |
InChI Key |
WSGQQLRXHFUPKV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)C1=CC(=C(C(=C1)OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


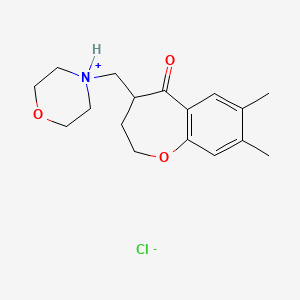
![Ethyl 3-[(2,4-dichlorophenyl)amino]-3-[2-(2,4,6-trichlorophenyl)hydrazino]acrylate](/img/structure/B13773237.png)
![Ethyl 2-[[2-(acetylamino)-4-[bis(3-methoxy-3-oxopropyl)amino]phenyl]azo]-5-nitro-3-thenoate](/img/structure/B13773239.png)
![[1-[(1-Phenylethyl)phenyl]ethyl]-m-xylene](/img/structure/B13773244.png)
